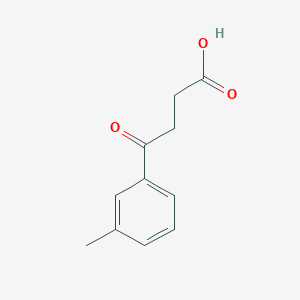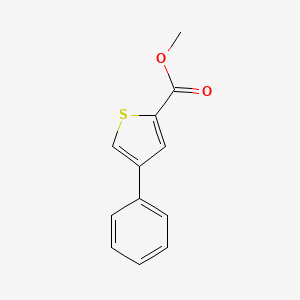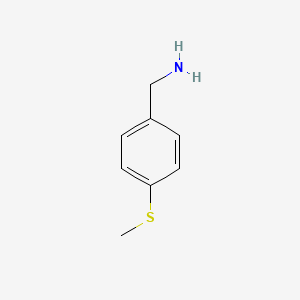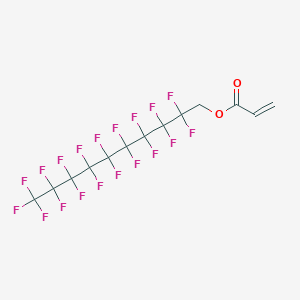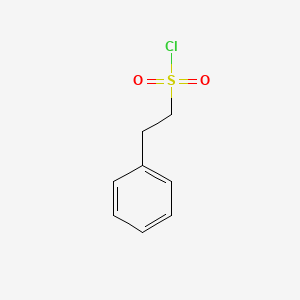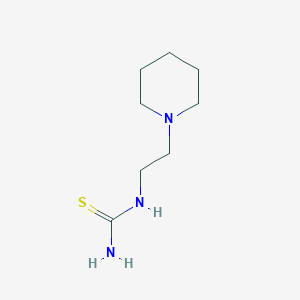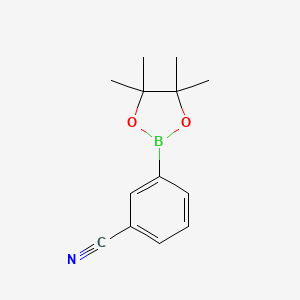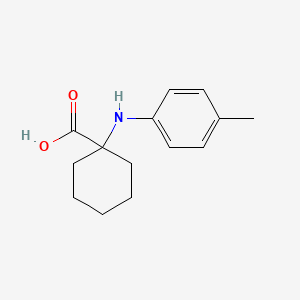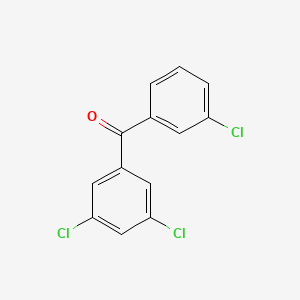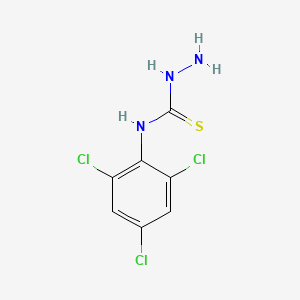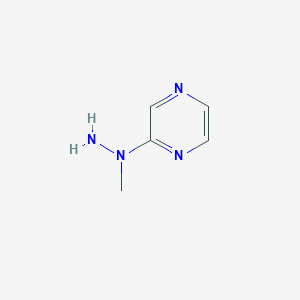
2-(1-Methylhydrazinyl)pyrazine
Overview
Description
2-(1-Methylhydrazinyl)pyrazine is an organic compound with the molecular formula C5H8N4. It is a yellow solid that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a pyrazine ring substituted with a methylhydrazinyl group.
Mechanism of Action
Target of Action
The primary target of 2-(1-Methylhydrazinyl)pyrazine is the C(sp2)–H bond in benzoic hydrazides . The compound acts as a bidentate directing group, guiding the cobalt-catalyzed alkenylation/annulation of the corresponding benzoic hydrazides .
Mode of Action
This compound: interacts with its targets by directing the cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides . This interaction leads to the formation of an isoquinoline backbone, via reacting with a terminal or internal alkyne followed by annulation .
Biochemical Pathways
The action of This compound affects the biochemical pathway involving the C(sp2)–H alkenylation/annulation of benzoic hydrazides . The downstream effects include the formation of an isoquinoline backbone and the potential for further reactions .
Result of Action
The molecular and cellular effects of This compound’s action include the formation of an isoquinoline backbone via the cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides . This reaction shows high efficiency and remarkable functional group tolerance .
Biochemical Analysis
Biochemical Properties
2-(1-Methylhydrazinyl)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation reactions . This interaction is crucial for the formation of isoquinoline backbones, which are important in various biochemical processes. The nature of these interactions involves the coordination of this compound with cobalt, facilitating the catalytic process.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cobalt-catalyzed oxidative coupling reactions, this compound directs the functionalization and spirocyclization of benzoic hydrazides, leading to the formation of spirosuccinimide derivatives . These reactions can impact cellular functions by altering the expression of genes involved in metabolic pathways and signaling cascades.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a bidentate ligand, coordinating with metal centers such as cobalt. This coordination facilitates various catalytic reactions, including C(sp2)–H alkenylation/annulation and oxidative coupling . These reactions result in the formation of complex molecular structures, which can influence gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound can be reductively removed under mild conditions, indicating its potential for reversible interactions in biochemical processes . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation products can influence cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects may be observed. For instance, studies have shown that pyrazine derivatives, including this compound, can exhibit toxicity at high doses, affecting cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, in cobalt-catalyzed reactions, this compound facilitates the formation of isoquinoline backbones, which are important intermediates in metabolic pathways . These interactions can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, in cobalt-catalyzed reactions, this compound is transported to specific cellular compartments where it facilitates catalytic processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, in cobalt-catalyzed reactions, this compound is localized to regions where it can interact with metal centers and facilitate catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Methylhydrazinyl)pyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with methylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylhydrazinyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazine ring or the methylhydrazinyl group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted pyrazines.
Scientific Research Applications
2-(1-Methylhydrazinyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-(1-Methylhydrazinyl)benzene: Contains a benzene ring instead of a pyrazine ring.
2-(1-Methylhydrazinyl)thiophene: Features a thiophene ring in place of the pyrazine ring.
Uniqueness
2-(1-Methylhydrazinyl)pyrazine is unique due to its specific ring structure and the presence of the methylhydrazinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-1-pyrazin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9(6)5-4-7-2-3-8-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDLWVBIZZAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377577 | |
| Record name | 2-(1-Methylhydrazinyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76319-95-4 | |
| Record name | 2-(1-Methylhydrazinyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylhydrazin-1-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349965.png)
